molecular formula C16H17NO2S B2524752 (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798412-28-8

(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2524752
CAS RN: 1798412-28-8
M. Wt: 287.38
InChI Key: LPPDYEWUEUQLRH-QPJJXVBHSA-N
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Description

The compound (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a derivative of acrylamide featuring a furan ring and a methylthio phenyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with acrylamide backbones and substituted aromatic rings have been studied, indicating a potential interest in the synthesis and properties of such molecules for various applications.

Synthesis Analysis

The synthesis of related acrylamide derivatives has been demonstrated through a one-pot reaction involving substituted isothiocyanates and methyl iodide in the presence of a basic catalyst, as described in the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . This method could potentially be adapted for the synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is characterized by the conformation around the C=C bond, which is typically in the E configuration. This has been confirmed by X-ray crystallography in similar compounds . The spatial arrangement of the substituent groups, such as furan and phenyl rings, can significantly influence the overall molecular conformation and, consequently, the physical and chemical properties of the compound.

Chemical Reactions Analysis

Acrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The acrylamide moiety itself is known for its reactivity towards nucleophiles, and the substituted aromatic rings can undergo electrophilic substitution reactions. The specific reactivity patterns of (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide would depend on the electronic effects of the furan and methylthio substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. The inclination of the substituent rings to the acrylamide plane can affect the compound's crystal packing and hydrogen bonding patterns, as observed in related N-tosylacrylamide compounds . These structural features are important for understanding the compound's solubility, melting point, and potential biological activity. The presence of the furan and methylthio groups in (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide would likely contribute to its unique properties, which could be explored in further studies.

Scientific Research Applications

Polymerization and Material Science

Acrylamide derivatives, such as "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide," could potentially be used in controlled radical polymerization processes to create polymers with specific properties. Research by Mori, Sutoh, and Endo (2005) on homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain illustrates the use of reversible addition−fragmentation chain transfer (RAFT) polymerization for synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This method could be applicable to the synthesis of polymers from "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide," potentially yielding materials with novel properties for applications in biotechnology, nanotechnology, or materials science.

Organic Synthesis and Medicinal Chemistry

Furan derivatives are known for their versatility in organic synthesis and potential medicinal applications. The cyclization reactions of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates to form various dihydrothiopyranofurans, as reported by Pevzner (2021), highlight the synthetic utility of furan derivatives in creating heterocyclic compounds (Pevzner, 2021). This research suggests that "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide" could serve as a precursor in synthetic pathways to generate novel compounds with potential biological activities.

Antiviral Research

One specific application of acrylamide derivatives in medicinal chemistry is their investigation as inhibitors of viral enzymes. For example, a compound structurally related to "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide" has been studied for its potential to inhibit the SARS coronavirus helicase, an essential enzyme for viral replication. This research indicates that acrylamide derivatives could be explored as antiviral agents, potentially offering a new avenue for therapeutic intervention against coronaviruses (Spratt et al., 2021).

properties

IUPAC Name

(E)-N-[2-(furan-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-20-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-19-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDYEWUEUQLRH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

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